molecular formula C6H3BrClNO2 B2787572 6-Bromo-5-chloronicotinic acid CAS No. 38185-54-5

6-Bromo-5-chloronicotinic acid

Cat. No.: B2787572
CAS No.: 38185-54-5
M. Wt: 236.45
InChI Key: GWVTXYPCKUNVIZ-UHFFFAOYSA-N
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Description

6-Bromo-5-chloronicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring. Its molecular formula is C6H3BrClNO2, and it has a molecular weight of 236.45 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the bromination and chlorination of nicotinic acid under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, often in an inert solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective halogenation at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-5-chloronicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloronicotinic acid is primarily related to its ability to interact with specific molecular targets. The presence of halogen atoms on the pyridine ring enhances its reactivity and allows it to form strong interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect pathways related to inflammation and cell signaling .

Comparison with Similar Compounds

  • 5-Bromo-6-chloronicotinic acid
  • 5-Bromo-2-chloronicotinic acid
  • 6-Bromo-2-chloronicotinic acid

Comparison: 6-Bromo-5-chloronicotinic acid is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-bromo-5-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVTXYPCKUNVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38185-54-5
Record name 6-bromo-5-chloropyridine-3-carboxylic acid
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